REACTION_CXSMILES
|
Br[C:2]1[C:7]([I:8])=[CH:6][N:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.[CH:15]1([C:18]2[CH:22]=[C:21]([NH2:23])[NH:20][N:19]=2)[CH2:17][CH2:16]1>CCCCO>[CH:15]1([C:18]2[NH:19][N:20]=[C:21]([NH:23][C:2]3[C:7]([I:8])=[CH:6][N:5]=[C:4]([C:9]4[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=4)[N:3]=3)[CH:22]=2)[CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
1.18 g
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Type
|
reactant
|
Smiles
|
BrC1=NC(=NC=C1I)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.811 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NNC(=C1)N
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCCCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the reaction was filtered
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Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=NN1)NC1=NC(=NC=C1I)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 88.7% | |
YIELD: CALCULATEDPERCENTYIELD | 64.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |